

## MS-1020 discovery and development history

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | MS-1020 |           |
| Cat. No.:            | B609342 | Get Quote |

# **Identity of MS-1020 is Ambiguous**

The identifier "MS-1020" is associated with multiple distinct therapeutic candidates in development, making it crucial to specify the exact compound of interest for an in-depth technical guide. Initial research has revealed several different drugs that could potentially be misidentified as "MS-1020" due to similar nomenclature or therapeutic area.

To provide a precise and relevant technical whitepaper, please clarify which of the following compounds you are referring to:

- GM-1020: An oral N-methyl-D-aspartate (NMDA) receptor antagonist currently under development by Gilgamesh Pharmaceuticals for the treatment of Major Depressive Disorder.
   [1][2][3] This compound is an arylcyclohexylamine administered orally.[2] Preclinical studies have shown its potential as a rapid-acting antidepressant.[3] Phase I clinical trials have been conducted to assess its safety, tolerability, and pharmacokinetic profile at various doses.[1]
- AOC-1020: An antibody oligonucleotide conjugate (AOC) being developed by Avidity
  Biosciences for the treatment of Facioscapulohumeral muscular dystrophy (FSHD).[4] This
  investigational therapy is designed to target the root cause of FSHD.[4] It is administered via
  infrequent intravenous dosing, approximately every three months.[4] A Phase 1/2 clinical
  trial, known as the FORTITUDE study, has been initiated to evaluate its safety and potential
  efficacy.[4]
- A potential drug for Multiple Sclerosis (MS): Research from the University of California San
   Francisco (UCSF) and Contineum Therapeutics has identified a drug candidate that shows



promise in promoting the regeneration of myelin, the protective sheath around nerve cells that is damaged in MS.[5] While this research aligns with the "MS" abbreviation, the specific designation "**MS-1020**" is not explicitly mentioned in the available information. The mechanism of action for this line of research involves blocking muscarinic receptors to enable oligodendrocyte precursor cells to mature into myelin-producing oligodendrocytes.[5]

Once the specific compound is identified, a comprehensive technical guide can be developed, including its discovery, development history, mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of relevant pathways and workflows as requested.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. m.youtube.com [m.youtube.com]
- 2. GM-1020 by Gilgamesh Pharmaceuticals for Major Depressive Disorder: Likelihood of Approval [pharmaceutical-technology.com]
- 3. GM-1020: a novel, orally bioavailable NMDA receptor antagonist with rapid and robust antidepressant-like effects at well-tolerated doses in rodents PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Drug Candidate Shows Promise in Reversing MS Nerve Damage in Mouse Model | Technology Networks [technologynetworks.com]
- To cite this document: BenchChem. [MS-1020 discovery and development history].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609342#ms-1020-discovery-and-development-history]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com